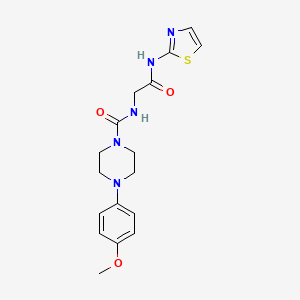![molecular formula C24H29N3O6S B14934117 Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B14934117.png)
Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a benzofuran moiety, and a piperidinosulfonyl-substituted diazepane
Preparation Methods
The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran core, followed by the introduction of the furan ring and the diazepane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific functional groups can interact with biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core and may have similar biological activities.
Furan derivatives: These compounds contain the furan ring and may exhibit similar chemical reactivity.
Diazepane derivatives: These compounds include the diazepane moiety and may have similar pharmacological properties.
The uniqueness of 2-FURYL(5-HYDROXY-4-{[4-(PIPERIDINOSULFONYL)-1,4-DIAZEPAN-1-YL]METHYL}-1-BENZOFURAN-3-YL)METHANONE lies in its combination of these functional groups, which can result in unique chemical and biological properties.
Properties
Molecular Formula |
C24H29N3O6S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-piperidin-1-ylsulfonyl-1,4-diazepan-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C24H29N3O6S/c28-20-7-8-21-23(19(17-33-21)24(29)22-6-4-15-32-22)18(20)16-25-9-5-12-27(14-13-25)34(30,31)26-10-2-1-3-11-26/h4,6-8,15,17,28H,1-3,5,9-14,16H2 |
InChI Key |
ZKCJZCXQACEGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B14934035.png)
![methyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14934036.png)
![N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B14934041.png)
![(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14934042.png)
![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14934056.png)
![ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14934061.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B14934069.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14934075.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934102.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14934112.png)
![1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B14934115.png)
![N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14934124.png)

